花生四烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

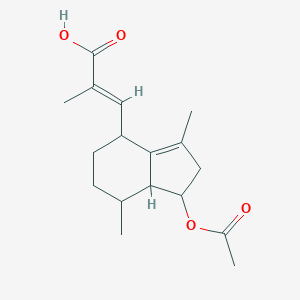

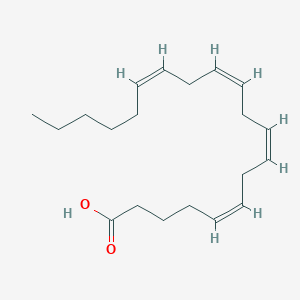

- Arachidonic acid (AA) is a 20-carbon chain polyunsaturated fatty acid with four methylene-interrupted cis double bonds.

- It is an integral constituent of biological cell membranes and is necessary for the function of all cells.

- AA is particularly abundant in the brains, muscles, and livers of organisms .

科学研究应用

Inflammation and Immunity: AA-derived eicosanoids regulate inflammation and immune responses.

Cardiovascular Health: AA influences blood clotting and vascular tone.

Brain Function: AA is essential for neural membrane integrity and neurotransmitter release.

Cancer Research: AA metabolism is linked to cancer progression.

Skin Health: AA contributes to skin barrier function.

作用机制

- AA serves as a precursor for eicosanoid synthesis.

- Eicosanoids act as signaling molecules, modulating cellular processes through specific receptors.

- Molecular targets include cyclooxygenases (COX), lipoxygenases (LOX), and their downstream effectors.

安全和危害

准备方法

- AA can be synthesized endogenously in the body from its precursors, especially linoleic acid (an essential omega-6 fatty acid).

- Industrial production methods involve extracting AA from natural sources (e.g., animal fats) or producing it via microbial fermentation.

化学反应分析

- AA undergoes various reactions, including oxidation, reduction, and substitution.

- Common reagents include enzymes (e.g., cyclooxygenases, lipoxygenases) that convert AA into bioactive compounds (e.g., prostaglandins, leukotrienes).

- Major products include eicosanoids, which play crucial roles in inflammation, immune responses, and homeostasis.

相似化合物的比较

- AA is unique due to its specific chain length, double bond configuration, and role in eicosanoid production.

- Similar compounds include other omega-6 fatty acids (e.g., linoleic acid) and omega-3 fatty acids (e.g., eicosapentaenoic acid).

属性

| { "Design of the Synthesis Pathway": "The synthesis of arachidonic acid involves the elongation of a 16-carbon fatty acid to a 20-carbon fatty acid with the introduction of four cis double bonds. The pathway involves a series of desaturation and elongation reactions.", "Starting Materials": [ "Palmitic acid", "Malonic acid", "Phosphorus pentoxide", "Sodium hydroxide", "Lithium aluminum hydride", "Methanol", "Sodium borohydride", "Bromine" ], "Reaction": [ "Palmitic acid is first treated with phosphorus pentoxide to form acyl chloride.", "The acyl chloride is then reacted with malonic acid to form a β-keto acid.", "The β-keto acid is decarboxylated to form a 14-carbon fatty acid.", "The 14-carbon fatty acid is then treated with lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.", "The resulting alcohol is then reacted with bromine to form the corresponding bromoalkane.", "The bromoalkane is then reacted with sodium borohydride to form the corresponding alcohol.", "The alcohol is then desaturated with sodium hydroxide to form the corresponding alkene.", "The alkene is then treated with bromine to form the corresponding bromoalkene.", "The bromoalkene is then reacted with sodium borohydride to form the corresponding alcohol.", "The alcohol is then desaturated with sodium hydroxide to form the corresponding alkene.", "The alkene is then treated with bromine to form the corresponding bromoalkene.", "The bromoalkene is then reacted with sodium borohydride to form the corresponding alcohol.", "The alcohol is then desaturated with sodium hydroxide to form the corresponding alkene.", "The alkene is then treated with bromine to form the corresponding bromoalkene.", "The bromoalkene is then reacted with sodium borohydride to form the corresponding alcohol.", "The resulting alcohol is arachidonic acid." ] } | |

CAS 编号 |

506-32-1 |

分子式 |

C20H32O2 |

分子量 |

304.5 g/mol |

IUPAC 名称 |

icosa-5,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22) |

InChI 键 |

YZXBAPSDXZZRGB-UHFFFAOYSA-N |

手性 SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |

规范 SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |

沸点 |

170 °C at 1.50E-01 mm Hg |

熔点 |

-49.5 °C |

其他 CAS 编号 |

93444-49-6 506-32-1 |

物理描述 |

Liquid; [Merck Index] Liquid |

Pictograms |

Irritant |

同义词 |

(all-Z)-5,8,11,14-Eicosatetraenoic acid Arachidonate, Sodium Arachidonic Acid Arachidonic Acid, (all-Z)-Isomer, 1-(14)C-Labeled Arachidonic Acid, (all-Z)-isomer, 3H-Labeled Arachidonic Acid, Ammonium Salt, (all-Z)-Isomer Arachidonic Acid, Cerium Salt, (all-Z)-Isomer Arachidonic Acid, Cesium Salt, (all-Z)-Isomer Arachidonic Acid, Lithium Salt, (all-Z)-Isomer Arachidonic Acid, Potassium Salt, (all-Z)-Isomer Arachidonic Acid, Sodium Salt Arachidonic Acid, Sodium Salt, (all-Z)-Isomer Arachidonic Acid, Zinc Salt, (all-Z)-Isomer Sodium Arachidonate Vitamin F |

蒸汽压力 |

0.00000015 [mmHg] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。